Pyridin-2-yl(pyridin-3-yl)methanone
Overview
Description
Pyridin-2-yl(pyridin-3-yl)methanone is an aromatic ketone with the molecular formula C11H8N2O. This compound is characterized by the presence of two pyridine rings connected through a methanone group. It is a white to pale yellow solid that is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. This compound is known for its stability in air and light, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
The primary targets of Pyridin-2-yl(pyridin-3-yl)methanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It has been suggested that it may interact with its targets through a copper-catalyzed synthesis process . This process involves the direct oxidation of Csp3-H with water under mild conditions .
Biochemical Pathways
It is known that the compound is involved in the oxidation of csp3-h, a process catalyzed by transition metals . This process is significant in the synthesis of aromatic ketones .
Pharmacokinetics
It is known that the compound has a molecular weight of 18419, a density of 1196±006 g/cm3, a melting point of 1155-1170 °C, and a boiling point of 3468±170 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound is involved in the synthesis of aromatic ketones , which are important pharmaceutical intermediates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability is high against air and light . Furthermore, the compound’s reaction with its targets is facilitated by water and occurs under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-yl(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source. This method operates under mild conditions and provides moderate to good yields . Another method involves the reaction of pyridine with benzyl bromide in the presence of a base, followed by a series of purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to minimize waste and by-products, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups on the pyridine rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Pyridin-2-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridin-2-yl(pyridin-3-yl)methanone can be compared with other similar compounds such as:
Pyridin-2-yl-methanone: Similar in structure but lacks the additional pyridine ring.
Pyridin-3-yl-methanone: Similar but with the methanone group attached to the 3-position of the pyridine ring.
Substituted benzene derivatives: These compounds undergo similar oxidation and substitution reactions but differ in their aromatic ring structures.
The uniqueness of this compound lies in its dual pyridine rings, which provide distinct chemical properties and reactivity compared to other aromatic ketones.
Properties
IUPAC Name |
pyridin-2-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOCLXDGWEPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312508 | |
Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-91-3 | |
Record name | 56970-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridine-2-carbonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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